(3S)-1-methanesulfonylpiperidin-3-amine
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Overview
Description
(3S)-1-methanesulfonylpiperidin-3-amine is a chemical compound with a piperidine ring substituted with a methanesulfonyl group at the 1-position and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-methanesulfonylpiperidin-3-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the Amine Group: The amine group can be introduced through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-methanesulfonylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the methanesulfonyl or amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield secondary or tertiary amines.
Scientific Research Applications
(3S)-1-methanesulfonylpiperidin-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.
Biological Research: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: The compound is used as an intermediate in the synthesis of various chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-1-methanesulfonylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine rings but different substituents.
Methanesulfonyl Compounds: Compounds with methanesulfonyl groups attached to different scaffolds.
Amines: Compounds with primary, secondary, or tertiary amine groups.
Uniqueness
(3S)-1-methanesulfonylpiperidin-3-amine is unique due to the specific combination of the methanesulfonyl and amine groups on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C6H14N2O2S |
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Molecular Weight |
178.26 g/mol |
IUPAC Name |
(3S)-1-methylsulfonylpiperidin-3-amine |
InChI |
InChI=1S/C6H14N2O2S/c1-11(9,10)8-4-2-3-6(7)5-8/h6H,2-5,7H2,1H3/t6-/m0/s1 |
InChI Key |
POTVOTFGDLUIQC-LURJTMIESA-N |
Isomeric SMILES |
CS(=O)(=O)N1CCC[C@@H](C1)N |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)N |
Origin of Product |
United States |
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